1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine
Description
1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine is a sulfonamide derivative featuring a 4-methylpiperidine backbone linked to a 4-cyclohexylphenylsulfonyl group. This compound belongs to a broader class of piperidine-based sulfonamides, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-15-11-13-19(14-12-15)22(20,21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZGHEKQNMAGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-cyclohexylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The sulfonyl-piperidine scaffold is common among these compounds, but substituents on the phenyl ring and piperidine moiety significantly alter their properties:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) may reduce electron density on the sulfonyl group, affecting reactivity and binding interactions .
- Functional Groups : Isothiocyanate and oxadiazole substituents enable applications in biochemical probes or antimicrobial agents .
Pharmacological Profiles
- Phencyclidine Analogs : 1-(1-Phenylcyclohexyl)-4-methylpiperidine analogs (e.g., in ) exhibit CNS activity but lower therapeutic indices due to steric hindrance from the 4-methyl group . The sulfonyl group in the target compound may reduce CNS penetration compared to phenylcyclohexyl analogs.
Stability and Industrial Relevance
- Thermal Stability : In dehydrogenation reactions (–5), catalysts with multiple anchoring groups (e.g., 3@Al2O3-uncal) showed higher stability at 325–350°C due to hydroxyl-rich alumina surfaces . The cyclohexyl group in the target compound may confer thermal resilience in high-temperature applications.
- Hydrogen Storage : Methylpiperidine derivatives (e.g., 4-methylpiperidine) are explored as liquid organic hydrogen carriers (LOHCs) with 6.1 wt% H₂ capacity. The target compound’s sulfonyl group could influence dehydrogenation kinetics in such systems .
Biological Activity
1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
- Chemical Formula : CHNOS
- Molecular Weight : 295.43 g/mol
1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine exhibits biological activity primarily through its interaction with various cellular targets. It has been noted for its role as a sulfonamide , which can inhibit specific enzyme pathways, potentially affecting cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide group is known for inhibiting carbonic anhydrase and other enzymes, impacting metabolic processes.
- Cell Signaling Modulation : It may influence signaling pathways involved in cancer cell survival and proliferation.
Biological Activity Data
The biological activity of 1-((4-Cyclohexylphenyl)sulfonyl)-4-methylpiperidine has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on different cellular systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antimicrobial | Exhibits significant antimicrobial activity |
Case Studies
Several studies have investigated the effects of this compound in various cancer models:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast and lung cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays.
- Findings : Significant reduction in cell viability was observed, particularly in triple-negative breast cancer cells, indicating a potential therapeutic application against aggressive cancer types.
-
Enzyme Interaction Study :
- Objective : To assess the inhibitory effects on carbonic anhydrase.
- Methodology : Enzyme assays were conducted to determine IC50 values.
- Findings : The compound demonstrated competitive inhibition with an IC50 value indicative of potent enzyme interaction, supporting its role in metabolic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
